Allylbenzyldimethylsilane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

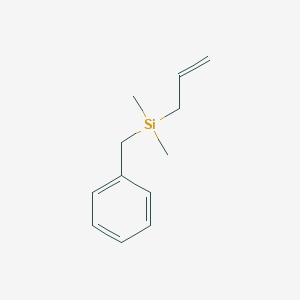

Allylbenzyldimethylsilane is a useful research compound. Its molecular formula is C12H18Si and its molecular weight is 190.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Organic Synthesis

1.1. Silylation Reactions

Allylbenzyldimethylsilane is primarily used as a silylating agent in organic synthesis. It facilitates the introduction of silicon into organic molecules, which can enhance their stability and reactivity. For instance, ABDMS has been employed in the regioselective nickel-catalyzed reductive alkylsilylation of acrylonitrile, demonstrating good yields and functional group tolerance. This method allows for the construction of complex molecular scaffolds by modifying activated olefins with unactivated alkyl bromides and chlorosilanes .

1.2. Cross-Coupling Reactions

Silanes like ABDMS play a significant role in cross-coupling reactions involving organohalides. Research indicates that ABDMS can participate in reactions with Grignard reagents to form carbon-silicon bonds, thereby expanding the toolkit available for synthetic chemists . The ability of silanes to form hypervalent silicon species enhances their reactivity, making them valuable intermediates in various coupling processes.

Catalysis

2.1. Transition Metal Catalysis

In transition metal-catalyzed reactions, ABDMS has shown promise as a substrate for the formation of silicon-containing compounds. Its incorporation into catalytic cycles can facilitate the formation of C-Si bonds under mild conditions, which is crucial for developing sustainable synthetic methodologies . The versatility of ABDMS allows it to be used in different catalytic systems, enhancing reaction efficiency and selectivity.

2.2. Mechanistic Insights

Studies have explored the mechanisms by which ABDMS participates in catalytic reactions. For example, experiments involving radical scavengers have indicated that ABDMS can stabilize radical intermediates during silylation processes, thereby influencing reaction pathways and product distribution . Understanding these mechanisms is vital for optimizing reaction conditions and improving yields.

Materials Science

3.1. Polymer Chemistry

this compound is also utilized in polymer chemistry, particularly in the synthesis of siloxane-based materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability due to the unique characteristics of silicon-containing polymers . The ability to modify polymer structures with ABDMS opens avenues for creating advanced materials with tailored properties.

3.2. Coatings and Adhesives

The application of ABDMS in coatings and adhesives has been explored due to its potential to improve adhesion properties and durability. Silane-modified surfaces exhibit enhanced resistance to environmental factors, making them suitable for use in protective coatings . Research indicates that incorporating ABDMS can lead to improved performance in various applications, including automotive and construction industries.

Case Studies

属性

CAS 编号 |

13617-38-4 |

|---|---|

分子式 |

C12H18Si |

分子量 |

190.36 g/mol |

IUPAC 名称 |

benzyl-dimethyl-prop-2-enylsilane |

InChI |

InChI=1S/C12H18Si/c1-4-10-13(2,3)11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3 |

InChI 键 |

MWHVQTOELUOXTM-UHFFFAOYSA-N |

SMILES |

C[Si](C)(CC=C)CC1=CC=CC=C1 |

规范 SMILES |

C[Si](C)(CC=C)CC1=CC=CC=C1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。